molecular formula C9H8ClN3S B395944 4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione

4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione

Cat. No. B395944
M. Wt: 225.7g/mol
InChI Key: UBQLDJNFYUHKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Structural and Chemical Characterization

  • Synthesis and Characterization : A study by Yeo, Azizan, and Tiekink (2019) described the synthesis of a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, using hetero-cyclization. The compound was characterized using X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis. The structural analysis confirmed the molecule as a thione tautomer, with the five-membered ring forming a near orthogonal relationship with the chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).

Biological Activity

  • Antibacterial Properties : Plech et al. (2011) synthesized novel derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).

Industrial and Chemical Applications

  • Corrosion Inhibition : Bhat and Shetty (2021) highlighted the synthesis of quinolinyl triazole derivatives, including a similar compound, for their applications in corrosion inhibition in mild steel in hydrochloric acid. These compounds demonstrated significant efficiency as inhibitors, providing insights into their potential industrial applications (Bhat & Shetty, 2021).

Synthesis of Derivative Compounds

  • Derivative Synthesis and Biological Activity : Bekircan et al. (2015) used a similar compound in the synthesis of novel heterocyclic compounds. These compounds were then screened for their lipase and α-glucosidase inhibition properties, demonstrating potential medicinal applications (Bekircan et al., 2015).

Conformational Analysis

  • Crystal Structure and Conformational Analysis : Research by Mirosław, Plech, and Wujec (2015) on a similar compound analyzed its molecular structure using X-ray diffraction, HF, and DFT methods. The study focused on the rotational disorder and conformational analysis of the compound, providing insights into its molecular behavior (Mirosław, Plech, & Wujec, 2015).

Molecular Docking Studies

  • Molecular Docking and Stability Analyses : Karayel (2021) conducted a detailed study on benzimidazole derivatives containing 1,2,4-triazole, including a compound similar to 4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione. The study focused on tautomeric properties, conformations, and anti-cancer properties using density functional theory and molecular docking (Karayel, 2021).

properties

Product Name

4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H8ClN3S/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)

InChI Key

UBQLDJNFYUHKTK-UHFFFAOYSA-N

SMILES

CC1=NNC(=S)N1C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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